molecular formula C14H11N3O4 B11065230 5-hydroxy-3-methyl-1-phenylpyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione

5-hydroxy-3-methyl-1-phenylpyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione

Cat. No.: B11065230
M. Wt: 285.25 g/mol
InChI Key: QEBPYBNSHXLFJK-UHFFFAOYSA-N
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Description

5-hydroxy-3-methyl-1-phenylpyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyridine ring fused to a pyrimidine ring, with various functional groups attached, making it a versatile scaffold for drug development and other scientific research.

Preparation Methods

The synthesis of 5-hydroxy-3-methyl-1-phenylpyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione typically involves the cyclization of appropriately substituted pyrimidines and pyridines. One common method involves the condensation of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides, followed by cyclization under reflux conditions . The reaction conditions often include the use of bases such as sodium methoxide (MeONa) in butanol (BuOH) to facilitate the cyclization process . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

5-hydroxy-3-methyl-1-phenylpyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione undergoes various chemical reactions, including:

Scientific Research Applications

5-hydroxy-3-methyl-1-phenylpyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-hydroxy-3-methyl-1-phenylpyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione involves its interaction with specific molecular targets. For instance, derivatives of this compound have been identified as inhibitors of phosphatidylinositol 3-kinase (PI3K) and protein tyrosine kinases . These interactions disrupt key signaling pathways involved in cell proliferation and survival, making the compound a potential candidate for anticancer therapies.

Comparison with Similar Compounds

Similar compounds to 5-hydroxy-3-methyl-1-phenylpyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione include other pyrido[2,3-d]pyrimidines such as:

Properties

Molecular Formula

C14H11N3O4

Molecular Weight

285.25 g/mol

IUPAC Name

5-hydroxy-3-methyl-1-phenyl-8H-pyrido[2,3-d]pyrimidine-2,4,7-trione

InChI

InChI=1S/C14H11N3O4/c1-16-13(20)11-9(18)7-10(19)15-12(11)17(14(16)21)8-5-3-2-4-6-8/h2-7H,1H3,(H2,15,18,19)

InChI Key

QEBPYBNSHXLFJK-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=C(NC(=O)C=C2O)N(C1=O)C3=CC=CC=C3

Origin of Product

United States

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